
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)propyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dioxoisoindoline with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
Compared to similar compounds, 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester stands out due to its unique combination of the piperazine and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H27N3O4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-14(23-17(24)15-7-5-6-8-16(15)18(23)25)13-21-9-11-22(12-10-21)19(26)27-20(2,3)4/h5-8,14H,9-13H2,1-4H3 |
Clave InChI |
HUTQEVFTXPEEOF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


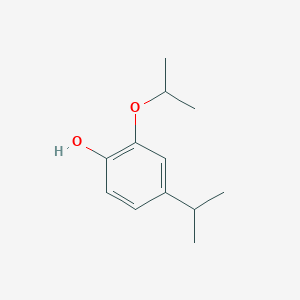
![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
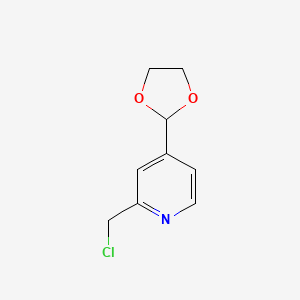
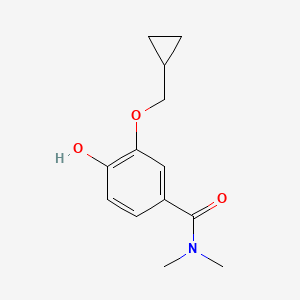

![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
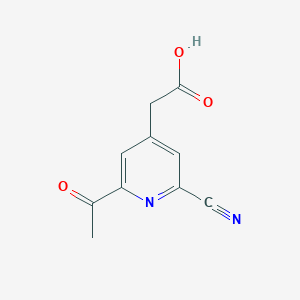
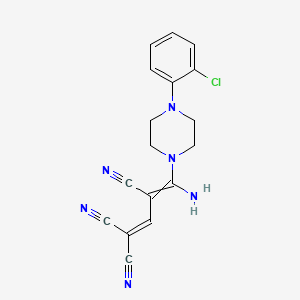
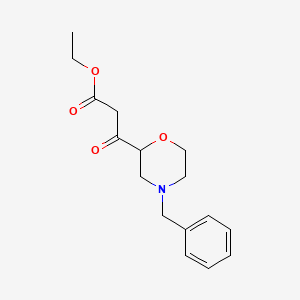
![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)
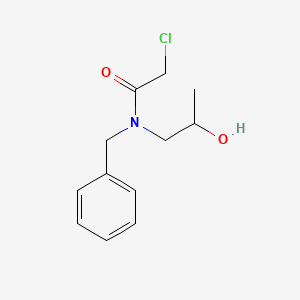


![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)
